N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide
Description
N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Properties
Molecular Formula |
C16H13N3OS2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H13N3OS2/c1-10-6-2-3-7-11(10)14(20)18-15(21)19-16-17-12-8-4-5-9-13(12)22-16/h2-9H,1H3,(H2,17,18,19,20,21) |
InChI Key |
JNXDZYVZVOECMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide typically involves the reaction of 2-aminobenzenethiol with various electrophiles. One common method is the condensation of 2-aminobenzenethiol with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with carbon disulfide and a suitable amine to form the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, green chemistry approaches, such as the use of water as a solvent and the reduction of hazardous reagents, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis, cancer, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are crucial for cell division and proliferation. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-ylcarbamothioyl)benzamide
- N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides
- 2-arylbenzothiazoles
Uniqueness
N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-methylbenzamide stands out due to its unique structural features, such as the presence of a carbamothioyl group and a methyl substituent on the benzamide ring. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
